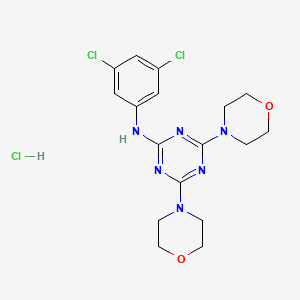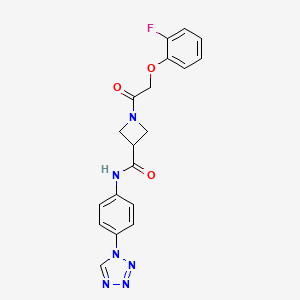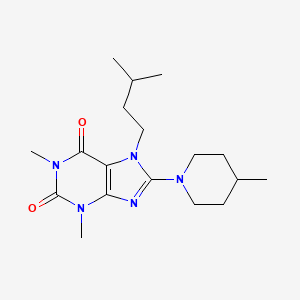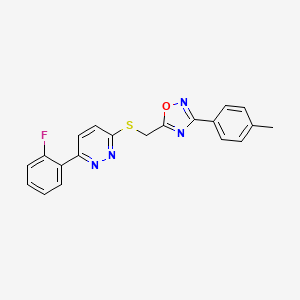
N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are two morpholino groups, which are oxygen-containing rings. The compound also has a dichlorophenyl group, which is a phenyl (benzene) ring with two chlorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazine ring, the attachment of the morpholino groups, and the attachment of the dichlorophenyl group. The exact synthesis would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the morpholino groups, and the dichlorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The triazine ring, the morpholino groups, and the dichlorophenyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study by Bektaş et al. (2007) explored the synthesis of novel triazole derivatives, including compounds structurally related to N-(3,5-dichlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and evaluated their antimicrobial activities. Some of these synthesized compounds showed good or moderate activity against tested microorganisms, highlighting the potential of similar triazine derivatives in antimicrobial research Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
Microwave-Assisted Organic Synthesis
Dolzhenko et al. (2021) developed a one-pot, microwave-assisted synthesis method for 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, showcasing the efficiency of microwave irradiation in synthesizing triazine derivatives quickly and with diverse functionalizations. This method could facilitate the rapid generation of compounds for further biological or material science investigations A New One-Pot Three-Component Synthesis of 4-Aryl-6-cycloamino-1,3,5-triazin-2-amines under Microwave Irradiation.
Materials Science Applications
In materials science, Yamamoto et al. (2006) reported on the synthesis of alternating copolymers between substituted 1,3,5-triazine and thiophene or bithiophene. These copolymers, related to the core structure of this compound, exhibited promising optical properties and electron mobility, suggesting their utility in organic electronics and photoluminescent materials New Heteroaromatic Polymers Consisting of Alkyl- and Amino-1,3,5-triazine Units. Their Basic Optical Properties and n-Type Time-of-Flight Drift Mobility.
Environmental Applications
Boudesocque et al. (2008) utilized a lignocellulosic substrate as a biosorbent for the removal of pesticides, including triazine derivatives, from wastewater. This study indicates the potential of triazine-based compounds for environmental remediation applications, particularly in the context of pollutant adsorption and removal Use of a low-cost biosorbent to remove pesticides from wastewater.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O2.ClH/c18-12-9-13(19)11-14(10-12)20-15-21-16(24-1-5-26-6-2-24)23-17(22-15)25-3-7-27-8-4-25;/h9-11H,1-8H2,(H,20,21,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJANVBRDIWBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=CC(=C3)Cl)Cl)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B2725510.png)

![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde](/img/structure/B2725516.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)
![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)